Cas no 5899-92-3 (5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine)

5-Chloro-1,2,4-triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a fused triazolopyrimidine core with chloro and amine functional groups. Its unique structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro substituent enhances reactivity for further functionalization, while the amine group offers a site for derivatization, enabling the creation of diverse analogs. This compound exhibits stability under standard conditions and is compatible with a range of synthetic transformations. Its well-defined reactivity profile makes it valuable for research in medicinal chemistry, where it serves as a scaffold for designing inhibitors or modulators of enzymatic activity.
5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine structure
5899-92-3 structure
Product Name:5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine
CAS No:5899-92-3
MF:C5H4ClN5
MW:169.571758270264
CID:4655549
PubChem ID:103691667
Update Time:2025-06-08

5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 5-chloro-
    • 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
    • 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C5H4ClN5/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H,7H2
    • InChI Key: ZQTUNHJJOPOZEZ-UHFFFAOYSA-N
    • SMILES: C12=NC=NN1C(N)=CC(Cl)=N2

5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine Pricemore >>

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Additional information on 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine

Professional Introduction to 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine (CAS No. 5899-92-3)

5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and diverse potential applications. This heterocyclic compound belongs to the triazoloapyrimidine class, which has garnered considerable attention due to its structural complexity and biological activity. The presence of both chloro and amine functional groups in its molecular framework enhances its reactivity and makes it a valuable scaffold for drug discovery and development.

The compound's chemical formula can be represented as C₇H₅ClN₆, reflecting its composition of carbon, hydrogen, chlorine, and nitrogen atoms. The triazoloapyrimidine core is a fused bicyclic system consisting of a triazole ring and an apyrimidine ring, which are interconnected at the 1-position of the triazole and the 5-position of the apyrimidine. This structural arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets.

One of the most compelling aspects of 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine is its potential as a pharmacophore in medicinal chemistry. The chloro substituent at the 5-position of the triazole ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for modifying the compound's bioactivity through derivatization. Additionally, the amine group at the 7-position provides a site for further functionalization, allowing chemists to introduce various pharmacologically relevant moieties.

Recent research in this field has highlighted the therapeutic potential of triazoloapyrimidine derivatives. Studies have demonstrated that compounds within this class exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. For instance, modifications of the triazoloapyrimidine scaffold have led to the discovery of novel agents that target specific enzymes and receptors involved in disease pathways.

The synthesis of 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations. The chlorination step is particularly critical and often involves electrophilic aromatic substitution or nucleophilic aromatic substitution strategies depending on the reaction conditions.

In terms of pharmaceutical applications, 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine has been investigated for its potential role in developing treatments for various diseases. Its structural features make it a versatile intermediate for creating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency and selectivity against specific disease targets.

The compound's stability under different conditions is another important consideration in pharmaceutical development. Factors such as solubility in common solvents, thermal stability, and resistance to degradation by metabolic enzymes are critical parameters that influence its suitability for drug formulation. Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely used to characterize its structure and purity.

Regulatory aspects also play a significant role in the commercialization of 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine as a pharmaceutical product. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy. Preclinical studies involving cell culture assays and animal models are conducted to evaluate its pharmacokinetic properties and potential side effects before human trials can begin.

The role of computational chemistry in understanding the behavior of 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine cannot be overstated. Molecular modeling techniques help predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing modified versions with improved pharmacological profiles. Additionally, computational methods can aid in optimizing synthetic routes by predicting reaction outcomes before experimental trials are conducted.

Future directions in research on 5-chloro-1,2,4triazolo1,5-apyrimidin-7-amine may include exploring new synthetic methodologies that enhance efficiency and sustainability. Green chemistry principles are increasingly being applied to reduce waste and minimize hazardous reagents in synthetic processes. Furthermore,the development of novel analytical methods could provide deeper insights into the compound's behavior under various conditions.

In conclusion,5-chloro-1,2,4triazolo1,5-apy rimidin-7-amine represents a promising scaffold for drug discovery with significant therapeutic potential。Its unique structural features,reactivity,and versatility make it an attractive candidate for further investigation。As research continues to uncover new applications,this compound is poised to play an important role in addressing unmet medical needs。

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